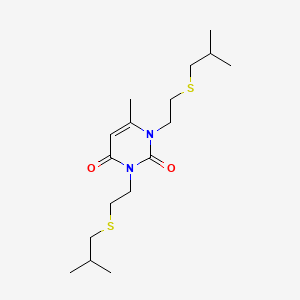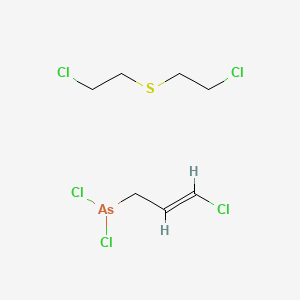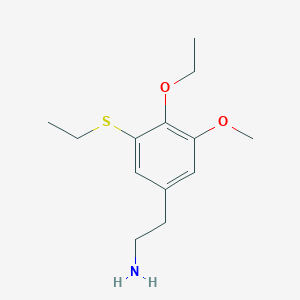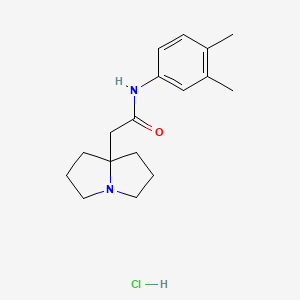
1,3-Bis(isobutylthioethyl)-6-methyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(isobutylthioethyl)-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The modification of uracil with isobutylthioethyl groups and a methyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylthioethyl)-6-methyluracil typically involves the alkylation of 6-methyluracil with isobutylthioethyl halides. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(isobutylthioethyl)-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the isobutylthioethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiols.
Substitution: The isobutylthioethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles like amines or alcohols; reaction temperature around 50-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(isobutylthioethyl)-6-methyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Bis(isobutylthioethyl)-6-methyluracil involves its interaction with molecular targets such as enzymes and receptors. The isobutylthioethyl groups enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(phenylthioethyl)-6-methyluracil: Similar structure but with phenyl groups instead of isobutyl groups.
1,3-Bis(methylthioethyl)-6-methyluracil: Similar structure but with methyl groups instead of isobutyl groups.
1,3-Bis(ethylthioethyl)-6-methyluracil: Similar structure but with ethyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(isobutylthioethyl)-6-methyluracil is unique due to the presence of isobutylthioethyl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
153581-48-7 |
|---|---|
Formule moléculaire |
C17H30N2O2S2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O2S2/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
Clé InChI |
FFSIDOQAXLVUTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)





![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)





